1-O-(oxolan-2-ylmethyl) 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate
Overview
Description
1-O-(oxolan-2-ylmethyl) 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate is a complex organic compound with a unique structure It consists of a benzene ring substituted with oxolan-2-ylmethyl and 2,2,3,3-tetrafluoropropyl groups at the 1 and 2 positions, respectively
Preparation Methods
The synthesis of 1-O-(oxolan-2-ylmethyl) 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate involves several steps:
Starting Materials: The synthesis begins with benzene-1,2-dicarboxylic acid as the core structure.
Oxolan-2-ylmethyl Substitution: The oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where oxolan-2-ylmethanol reacts with the benzene-1,2-dicarboxylic acid derivative.
2,2,3,3-Tetrafluoropropyl Substitution: The 2,2,3,3-tetrafluoropropyl group is added via a similar nucleophilic substitution reaction using 2,2,3,3-tetrafluoropropanol.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-O-(oxolan-2-ylmethyl) 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing new substituents like nitro or halogen groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol.
Scientific Research Applications
1-O-(oxolan-2-ylmethyl) 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-O-(oxolan-2-ylmethyl) 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
Receptor Binding: It can interact with cellular receptors, triggering or blocking specific signaling pathways.
Metabolic Pathways: The compound may be metabolized by cellular enzymes, leading to the formation of active or inactive metabolites.
Comparison with Similar Compounds
1-O-(oxolan-2-ylmethyl) 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate can be compared with similar compounds to highlight its uniqueness:
Oxolan-2-ylmethyl Octanoate: This compound has a similar oxolan-2-ylmethyl group but differs in the acyl group, affecting its chemical properties and applications.
Oxolan-2-ylmethyl 3-Methylbenzoate:
These comparisons help in understanding the specific advantages and limitations of this compound in various applications.
Properties
IUPAC Name |
1-O-(oxolan-2-ylmethyl) 2-O-(2,2,3,3-tetrafluoropropyl) benzene-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4O5/c17-15(18)16(19,20)9-25-14(22)12-6-2-1-5-11(12)13(21)24-8-10-4-3-7-23-10/h1-2,5-6,10,15H,3-4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYJWQZVTWANEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=CC=C2C(=O)OCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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